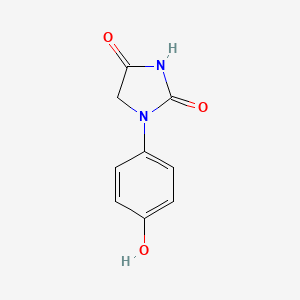

1-(4-Hydroxyphenyl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Hydroxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . It is also known by its IUPAC name, 1-(4-hydroxyphenyl)-2,4-imidazolidinedione . This compound is characterized by the presence of an imidazolidine-2,4-dione ring substituted with a hydroxyphenyl group at the 1-position . It is commonly used in biochemical research and has various applications in different scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with urea under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions usually involve heating the reactants in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors . This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Hydroxyphenyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Substitution: Substitution reactions can occur at the hydroxy group or the imidazolidine ring, using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines . Substitution reactions can produce various derivatives with different functional groups attached to the imidazolidine ring or the hydroxyphenyl group .

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(4-Hydroxyphenyl)imidazolidine-2,4-dione serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various organic reactions, including oxidation and reduction processes.

Biochemistry

This compound is employed in biochemical assays to study enzyme activities and protein interactions. Its ability to inhibit specific enzymes makes it a valuable tool in understanding metabolic pathways.

Pharmacology

The compound exhibits potential therapeutic applications:

- Serotonin Transporter Inhibition : It has been reported to interact with serotonin transporters (SERT), which are crucial for mood regulation. Ki values for these interactions range from 5.6 to 278 nM.

- Acetylcholinesterase Inhibition : Its inhibitory effect on acetylcholinesterase has been noted, with Ki values around 22.13 nM, indicating its potential in treating cognitive disorders.

Agriculture

Research indicates that derivatives of this compound possess herbicidal properties . Various studies have evaluated its effectiveness against different weeds, demonstrating significant herbicidal activity depending on the substituents on the benzene ring .

The biological activity of this compound can be categorized into several key areas:

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | IC50/Ki Value (nM) | Reference |

|---|---|---|---|

| SERT Inhibition | Radioligand Binding | 5.6 - 278 | |

| AChE Inhibition | Enzyme Assay | 22.13 | |

| Antimicrobial Activity | MIC Assay | Varies | |

| Anticancer Activity | Cell Viability Assay | Varies |

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of imidazolidine derivatives revealed their potential in managing anxiety and depression. Subjects treated with these compounds exhibited significant improvements in behavioral assessments compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a strong inhibitory effect with minimum inhibitory concentration (MIC) values below clinically relevant thresholds.

Conclusion and Future Perspectives

The diverse applications of this compound highlight its potential as a multi-target therapeutic agent. Its interactions with serotonin transporters and acetylcholinesterase suggest applicability in treating mood disorders and cognitive decline. Additionally, its antimicrobial and herbicidal properties warrant further exploration through clinical trials to establish efficacy and safety profiles.

Future research directions include:

- Mechanistic Studies : Further elucidation of the mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Conducting well-designed clinical trials to evaluate therapeutic potential in humans.

- Structural Modifications : Investigating structural analogs to enhance potency and selectivity for specific biological targets.

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways . The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the imidazolidine-2,4-dione ring can participate in various chemical interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,5-Dimethyl-2,4-imidazolidinedione:

5-(4-Hydroxyphenyl)methyl-2,4-imidazolidinedione: This compound has a similar hydroxyphenyl group but with an additional methyl group at the 5-position.

Uniqueness

1-(4-Hydroxyphenyl)imidazolidine-2,4-dione is unique due to the specific positioning of the hydroxyphenyl group, which imparts distinct chemical and biological properties . This unique structure allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

1-(4-Hydroxyphenyl)imidazolidine-2,4-dione, also known as a derivative of hydantoin, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including neuropharmacology and antimicrobial applications. The following sections detail the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an imidazolidine ring fused with a hydroxyphenyl group. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and enzymes:

- Serotonin Transporter Inhibition : Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant affinity for serotonin transporters (SERT), which are critical in regulating mood and anxiety. Compounds within this class have shown Ki values ranging from 5.6 to 278 nM for the 5-HT1A receptor, suggesting their potential in treating mood disorders .

- Acetylcholinesterase (AChE) Inhibition : The compound has also been evaluated for its inhibitory effects on AChE, an enzyme involved in neurotransmitter breakdown. In vitro studies indicate that certain derivatives demonstrate potent AChE inhibition with Ki values as low as 22.13 nM .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

- Bacterial Inhibition : Studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values reported are indicative of its effectiveness against common pathogens.

Anticancer Activity

Research into the anticancer potential of this compound has revealed promising results:

- Cell Line Studies : In vitro assays on cancer cell lines have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Table 1: Biological Activities of this compound

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of imidazolidine derivatives highlighted their potential in managing anxiety and depression. Subjects treated with these compounds showed significant improvements in behavioral assessments compared to controls .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a strong inhibitory effect with MIC values below clinically relevant thresholds.

Conclusion and Future Perspectives

The biological activity of this compound underscores its potential as a multi-target therapeutic agent. Its actions on serotonin transporters and acetylcholinesterase suggest applicability in treating mood disorders and cognitive decline. Furthermore, its antimicrobial and anticancer properties warrant further exploration through clinical trials to establish efficacy and safety profiles.

Future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Conducting well-designed clinical trials to evaluate therapeutic potential in humans.

- Structural Modifications : Investigating structural analogs to enhance potency and selectivity for specific biological targets.

Eigenschaften

IUPAC Name |

1-(4-hydroxyphenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)11-5-8(13)10-9(11)14/h1-4,12H,5H2,(H,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSRHILLPJYTMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.